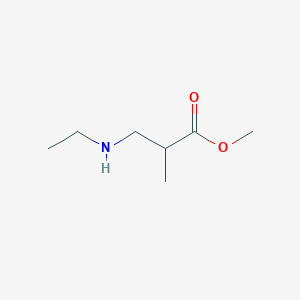

Methyl 3-(ethylamino)-2-methylpropanoate

Description

Methyl 3-(ethylamino)-2-methylpropanoate is an ester derivative featuring an ethylamino substituent at the β-position and a methyl group at the α-carbon. The ethylamino group confers moderate basicity and lipophilicity, balancing solubility and reactivity for intermediate roles in chemical reactions .

Properties

IUPAC Name |

methyl 3-(ethylamino)-2-methylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-4-8-5-6(2)7(9)10-3/h6,8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGSTHPWYHINIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(ethylamino)-2-methylpropanoate can be synthesized through several methods. One common approach involves the esterification of 3-(ethylamino)-2-methylpropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the reaction of 3-(ethylamino)-2-methylpropanoic acid chloride with methanol. This reaction is usually performed in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(ethylamino)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(ethylamino)-2-methylpropanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-(ethylamino)-2-methylpropanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The ethylamino group can form hydrogen bonds and participate in electrostatic interactions with proteins and enzymes, potentially affecting their function.

Comparison with Similar Compounds

Methyl 3-(Benzylamino)-2-Methylpropanoate

- Structure: Benzylamino substituent instead of ethylamino.

- Molecular Formula: C₁₂H₁₇NO₂; MW: 207.27 g/mol.

- Key Properties :

- Boiling point: 142–144°C (14 Torr).

- pKa: 8.41 ± 0.29 (predicted).

- Density: 1.031 g/cm³.

- This compound is utilized in specialty organic synthesis .

Methyl 3-(Dimethylamino)-2-Methylpropanoate

- Structure: Dimethylamino substituent.

- Molecular Formula: C₇H₁₅NO₂; MW: 145.20 g/mol (calculated).

- Key Properties :

- CAS: 10205-34-2.

- Its smaller size may improve solubility in aqueous media .

Methyl 3-(4-Bromo-1H-Pyrazol-1-yl)-2-(Ethylamino)-2-Methylpropanoate

- Structure: Ethylamino group with a bromopyrazole substituent.

- Status : Discontinued product (likely due to synthetic challenges or instability).

tert-Butyl 3-{[2-(4-Methoxyphenyl)ethyl]amino}-2-Methylpropanoate

- Structure: tert-butyl ester and 4-methoxyphenylethylamino substituent.

- Molecular Formula: C₁₇H₂₇NO₃; MW: 293.40 g/mol.

- Key Properties :

- CAS: 1221346-52-5.

- Comparison: The tert-butyl ester enhances steric protection against hydrolysis compared to the methyl ester.

Ethyl 2-Amino-3,3,3-Trifluoro-2-Methylpropanoate

- Structure : Trifluoromethyl and ethyl ester groups.

- Molecular Formula: C₆H₁₀F₃NO₂; MW: 185.14 g/mol.

- Key Properties :

- CAS: 1513588-93-6.

- Comparison : The trifluoromethyl group increases electron-withdrawing effects, enhancing stability against metabolic degradation. The ethyl ester may alter hydrolysis kinetics compared to methyl esters .

Methyl 3-((4-Fluorophenyl)thio)-2-Methylpropanoate

- Structure : Thioether linkage with 4-fluorophenyl group.

- Molecular Formula : C₁₁H₁₃FO₂S; MW : 228.29 g/mol.

- This contrasts with the ethylamino group’s amine-based reactivity .

Data Table: Structural and Physicochemical Comparison

Biological Activity

Methyl 3-(ethylamino)-2-methylpropanoate, with the molecular formula CHNO, is an organic compound classified as an ester. It has garnered attention in scientific research for its potential biological activities, particularly in the fields of chemistry and medicine. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a propanoate backbone with an ethylamino group attached to the third carbon. Its structure can be summarized as follows:

- Molecular Weight : 159.23 g/mol

- Functional Groups : Ester and ethylamino

The biological activity of this compound is primarily attributed to its interactions with biological systems:

- Hydrolysis : The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may interact with various biomolecules such as proteins and enzymes.

- Hydrogen Bonding : The ethylamino group allows for hydrogen bonding and electrostatic interactions, potentially influencing biological pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antileishmanial Activity : A derivative of this compound has shown promising results against Leishmania species, suggesting potential therapeutic applications in treating leishmaniasis.

- Interaction with Receptors : Similar compounds have been reported to bind selectively to serotonin receptors (5-HT2A), indicating potential neuropharmacological effects.

Antileishmanial Activity Study

A recent study investigated the antileishmanial properties of a pyrazole derivative of this compound. The findings indicated significant activity against Leishmania parasites, highlighting its potential as a lead compound for drug development in treating leishmaniasis.

| Compound | Activity | Reference |

|---|---|---|

| This compound derivative | Antileishmanial |

Biochemical Pathways

Research has also focused on understanding the biochemical pathways influenced by this compound. The compound's interaction with various enzymes suggests it may play a role in modulating metabolic pathways related to drug metabolism and detoxification processes.

| Pathway | Effect | Reference |

|---|---|---|

| Cytochrome P450 | Modulation of enzyme activity | |

| Glutathione S-transferase | Potential inhibition |

Comparative Analysis with Similar Compounds

This compound can be compared with similar compounds to understand its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-(ethylamino)-2-methylpropanoate | Ethyl ester instead of methyl | Not extensively studied |

| Methyl 3-(methylamino)-2-methylpropanoate | Methylamino group | Potentially similar activity |

| Methyl 3-(ethylamino)-2-ethylpropanoate | Ethyl group on backbone | Different reactivity profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.